
(4Z)-1,1,1-trichloro-4-(hydroxyimino)-4-(4-nitrophenyl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable hydroxybutanone derivative, followed by the introduction of the nitrophenyl group through a nitration reaction. The final step involves the formation of the oxime group through the reaction of the intermediate compound with hydroxylamine under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The trichloro group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the trichloro group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitro group results in an amine derivative.
Aplicaciones Científicas De Investigación
4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4,4-Trichloro-3-hydroxy-1-(4-methylphenyl)-1-butanone oxime
- 4,4,4-Trichloro-3-hydroxy-1-(4-aminophenyl)-1-butanone oxime
- 4,4,4-Trichloro-3-hydroxy-1-(4-chlorophenyl)-1-butanone oxime
Uniqueness
Compared to similar compounds, 4,4,4-Trichloro-3-hydroxy-1-(4-nitrophenyl)-1-butanone oxime is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C10H9Cl3N2O4 |
|---|---|
Peso molecular |
327.5 g/mol |
Nombre IUPAC |
(4Z)-1,1,1-trichloro-4-hydroxyimino-4-(4-nitrophenyl)butan-2-ol |
InChI |
InChI=1S/C10H9Cl3N2O4/c11-10(12,13)9(16)5-8(14-17)6-1-3-7(4-2-6)15(18)19/h1-4,9,16-17H,5H2/b14-8- |
Clave InChI |
OBKJLNDMUVMBKH-ZSOIEALJSA-N |
SMILES isomérico |
C1=CC(=CC=C1/C(=N\O)/CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=NO)CC(C(Cl)(Cl)Cl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



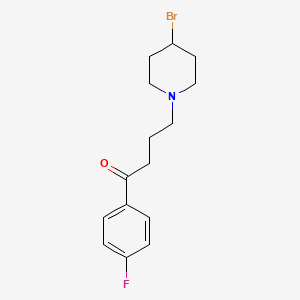
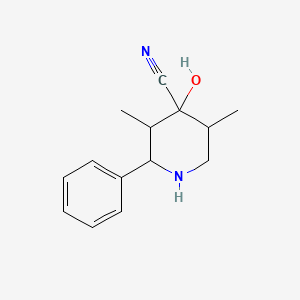
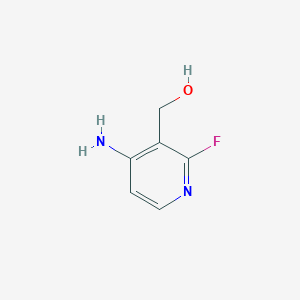
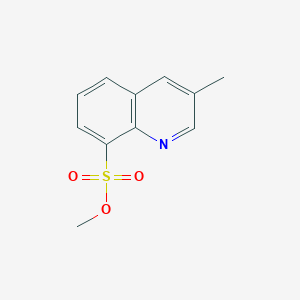
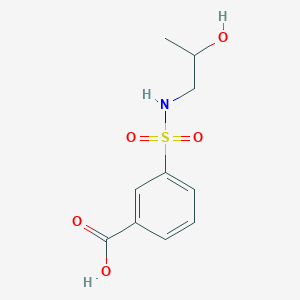


![3,5-Dibromo-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B14915462.png)
![Methyl 7-amino-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate](/img/structure/B14915464.png)
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)



